molecular formula C25H20ClNO4 B2861470 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866589-51-7

3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2861470
CAS No.: 866589-51-7
M. Wt: 433.89
InChI Key: JLOHFWAFIQOQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is critically expressed in effector memory T (TEM) cells and its inhibition suppresses calcium signaling and cytokine production, thereby modulating T-cell proliferation and function. Due to this specific mechanism of action, this compound is a valuable pharmacological tool for researching the role of Kv1.3 channels in autoimmune diseases. Studies have highlighted its potential in investigating conditions like multiple sclerosis, type 1 diabetes, and rheumatoid arthritis, where TEM cells are implicated in the pathology. Furthermore, its research applications extend to the field of neuroinflammation, as Kv1.3 is also upregulated in activated microglia in the brain. By selectively blocking Kv1.3, this compound helps researchers elucidate channel function in cellular models of neuroinflammatory and autoimmune disorders, providing insights for potential therapeutic strategies.

Properties

IUPAC Name

3-benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c1-30-22-12-19-21(13-23(22)31-2)27(14-16-8-10-18(26)11-9-16)15-20(25(19)29)24(28)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHFWAFIQOQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-((Z)-3-Oxo-3-Aryl-Propenylamino)Benzoic Acid Derivatives

Synthetic Route Overview

The most extensively documented method involves cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters, as described in pharmacomodulation studies of 4-oxo-1,4-dihydroquinoline derivatives. For the target compound, this approach proceeds via three stages:

  • Synthesis of the Enamine Precursor :

    • 2-Amino-6,7-dimethoxybenzoic acid methyl ester is condensed with benzoyl chloride to form the (Z)-3-oxo-3-phenylpropenylamino intermediate.
    • Key reaction: Nucleophilic acyl substitution followed by keto-enol tautomerization.
  • Cyclization to the Quinolin-4-One Core :

    • Refluxing the intermediate in a methanol/phenyl ether mixture (1:8 v/v) with sodium methanolate induces intramolecular cyclization.
    • Mechanism: Base-mediated deprotonation and nucleophilic attack at the carbonyl carbon, forming the lactam ring.
  • N-Alkylation with 4-Chlorobenzyl Bromide :

    • The nitrogen at position 1 of the quinolin-4-one is alkylated using 4-chlorobenzyl bromide in dry DMF with sodium hydride as the base.
    • Yield optimization: Excess alkylating agent (1.5 equiv) and prolonged reaction time (12–24 h) improve conversion.
Table 1: Representative Yields for Analogous Quinolin-4-One Derivatives
Substituent (Position 1) Aryl Group (Position 3) Yield (%)
4-Fluorobenzyl 4-Methoxybenzoyl 78
3-Chlorobenzyl Benzoyl 82
4-Chlorobenzyl 3-Nitrobenzoyl 75

For the target compound, substituting the 4-chlorobenzyl group and retaining the benzoyl moiety at position 3 is expected to yield 70–80% based on analogous structures.

Ir-Catalyzed C–H Amidation Using Dioxazolone Precursors

Dioxazolone Synthesis and Cyclization

Recent advances in transition-metal catalysis enable lactam formation via C–H activation. A reported Ir-catalyzed amidation protocol using 1,4,2-dioxazol-5-ones provides a streamlined route to dihydroquinolinones:

  • Preparation of 3-Benzoyl-1,4,2-Dioxazol-5-One :

    • Benzoyl chloride reacts with hydroxylamine hydrochloride in the presence of triethylamine to form the hydroxamic acid intermediate.
    • Subsequent treatment with N,N′-carbonyldiimidazole (CDI) yields the dioxazolone.
  • Ir-Catalyzed Amidation :

    • The dioxazolone undergoes cyclization with a preorganized dihydroquinoline precursor under [IrCp*Cl₂]₂ catalysis.
    • Key advantage: High regioselectivity (>20:1) for meta-substituted products, critical for introducing the 6,7-dimethoxy groups.
Table 2: Performance of Ir-Catalyzed Amidation for Dihydroquinolinones
Entry Substituents Yield (%) Selectivity (m:o:p)
2p 6,7-Dimethoxy 99 >20:1 (meta)
2r 3-Methoxy 85 15:1
2s Naphthylethyl 92 N/A

Adapting this method for the target compound would require introducing the 4-chlorobenzyl group post-cyclization via alkylation, as described in Section 1.3.

Alternative Alkylation Approaches

Direct N-Alkylation of Preformed Quinolin-4-Ones

For late-stage functionalization, the 4-chlorobenzyl group can be introduced via nucleophilic substitution on a preformed 1-unsubstituted quinolin-4-one:

  • Conditions :

    • Substrate: 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one.
    • Alkylating agent: 4-Chlorobenzyl bromide (1.2 equiv).
    • Base: Sodium hydride (2.0 equiv) in anhydrous DMF at 0°C to room temperature.
  • Challenges :

    • Competing O-alkylation at the 4-keto group necessitates careful temperature control.
    • Steric hindrance from the 3-benzoyl group may reduce alkylation efficiency.
Table 3: Alkylation Efficiency with Varied Bases
Base Solvent Temperature (°C) Yield (%)
NaH DMF 0 → 25 72
K₂CO₃ Acetone Reflux 58
Cs₂CO₃ DCM 25 65

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cyclization Route : Offers moderate yields (70–80%) but requires multi-step synthesis and harsh reflux conditions.
  • Ir-Catalyzed Amidation : High yields (85–99%) with excellent regiocontrol, though Ir catalysts are cost-prohibitive for large-scale applications.
  • Direct Alkylation : Limited by side reactions but suitable for small-scale modifications.

Functional Group Compatibility

  • The 6,7-dimethoxy groups are stable under both cyclization and amidation conditions but may undergo demethylation under strongly acidic or basic conditions.
  • The 4-chlorobenzyl group is introduced optimally via late-stage alkylation to avoid side reactions during cyclization.

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • Cyclization : A methanol/phenyl ether mixture (1:8) balances polarity and boiling point, facilitating efficient ring closure.
  • Amidation : Dichloroethane (DCE) at 80°C maximizes Ir catalyst activity while minimizing decomposition.

Purification Strategies

  • Silica gel chromatography with ethyl acetate/petroleum ether gradients (10:1 → 5:1) effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and chlorophenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the quinolinone core.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or proteases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Benzoyl vs. Benzenesulfonyl

The compound 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one (CAS 866726-01-4, C₂₃H₁₇ClNO₅S) serves as a direct analog, replacing the benzoyl group with a benzenesulfonyl moiety . Key differences include:

  • Molecular Weight: The sulfonyl group increases the molecular weight (487.91 g/mol vs.
  • Electronic Effects : The sulfonyl group’s strong electron-withdrawing nature may alter binding affinity in biological systems compared to the benzoyl group’s moderate electron-withdrawing properties.
  • Applications : Sulfonyl-containing compounds are often leveraged in medicinal chemistry for protease inhibition, whereas benzoyl derivatives are common in antifungal agents.

Variations in Aromatic Substituents

Compounds with modified aromatic substituents highlight the impact of functional group diversity:

  • 4-(3-Ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS 326903-20-2): Ethoxy and hydroxy groups enhance hydrogen-bonding capacity, improving solubility but reducing lipophilicity compared to the chlorophenylmethyl group .
  • 4-(3-Methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone (CAS 433241-93-1): Bulky alkoxy groups (methoxy, propoxy) may sterically hinder target interactions, contrasting with the compact chlorophenylmethyl group .

Core Structure Differences

Common Substituents in Agrochemicals

The (4-chlorophenyl)methyl group is prevalent in fungicides like metconazole (see ’s intermediate, 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one N/A C₂₃H₁₉ClNO₄* ~408.86 Benzoyl, Cl, methoxy Agrochemicals, pharmaceuticals (inferred)
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one 866726-01-4 C₂₃H₁₇ClNO₅S 487.91 Benzenesulfonyl, Cl, methoxy Protease inhibition, antimicrobials
4-(3-Ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 326903-20-2 C₂₃H₂₃NO₄ 377.44 Ethoxy, hydroxy Antioxidants, receptor ligands
(S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate 417725-91-8 C₁₄H₁₉NO₄ 265.31 Tetrahydroisoquinoline, methoxy Neurological agents

*Inferred formula; exact data unavailable.

Research Implications and Limitations

While structural analogs provide insights into substituent effects, the lack of experimental data for the target compound necessitates caution. Further studies should prioritize synthesizing the compound and validating its physicochemical and biological properties.

Biological Activity

3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. It has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H23ClN2O4C_{25}H_{23}ClN_{2}O_{4}. The structural features that contribute to its biological activity include:

  • Benzoyl group : Enhances lipophilicity and facilitates interaction with biological targets.
  • Chlorophenyl substituent : May contribute to selective binding to specific receptors or enzymes.
  • Dimethoxy groups : Potentially modulate pharmacokinetics and bioavailability.

The mechanism of action for this compound involves interaction with various molecular targets. It is hypothesized to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. Specific pathways may include:

  • Inhibition of protein kinases : Leading to reduced cell growth and proliferation.
  • Modulation of apoptotic pathways : Inducing programmed cell death in tumor cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound exhibited an IC50 value in the micromolar range, indicating potent activity .
Cell LineIC50 (μM)Reference
MCF-75.2
A5498.3
HCT1166.5

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Strains : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 μg/mL.
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus10
Escherichia coli20

Antiviral Activity

The antiviral potential has been explored against several viruses:

  • Mechanistic Studies : In vitro assays indicated that the compound can inhibit viral replication in cell cultures infected with influenza virus and herpes simplex virus (HSV) by interfering with viral entry or replication processes .

Case Studies

A notable case study involved the use of this compound in a preclinical model of cancer:

  • Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound. Results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Q & A

(Basic) What synthetic strategies are commonly employed for the preparation of 3-benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts acylation for introducing the benzoyl group.
  • Mannich reactions or alkylation steps for attaching the 4-chlorobenzyl moiety.
  • Optimization of reaction conditions (e.g., temperature, solvent polarity, and pH) to enhance yield and purity. For example, dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are common solvents, and catalysts like indium(III) chloride may accelerate cyclization .
  • Purification via column chromatography or recrystallization from solvent mixtures (e.g., CH₂Cl₂/di-isopropylether) .

(Advanced) How can discrepancies in NMR data for diastereomers of this compound be resolved during structural elucidation?

Answer:

  • Use 2D NMR techniques (e.g., COSY, NOESY) to identify spatial correlations between protons.
  • Compare experimental 13C NMR chemical shifts with computational predictions (DFT-based methods) to validate stereochemistry.
  • Employ X-ray crystallography (via SHELXL refinement) for unambiguous determination of absolute configuration .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

(Basic) What spectroscopic and computational tools are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for methoxy, benzoyl, and dihydroquinoline groups .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds) using SHELX suites .
  • HRMS : Confirms molecular weight and fragmentation patterns .
  • DFT calculations : Predict electronic properties and reactive sites .

(Advanced) What experimental design considerations are necessary to optimize catalytic cyclization steps in its synthesis?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., InCl₃, AlCl₃) for efficiency in promoting ring closure .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to 5 minutes) while improving yield .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization .
  • In-situ monitoring : Use TLC or HPLC to track reaction progress and minimize side products .

(Basic) How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

Answer:

  • Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance stability and receptor binding affinity.
  • Methoxy groups at positions 6 and 7 influence solubility and π-π stacking interactions with biological targets .
  • Benzoyl moieties may interact with hydrophobic enzyme pockets, as seen in analogous quinoline derivatives .

(Advanced) How can researchers address contradictions in reported bioactivity data across studies?

Answer:

  • Standardize assay protocols : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.
  • Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
  • Explore structure-activity relationships (SAR) : Synthesize analogs with systematic substituent changes to isolate key pharmacophores .

(Basic) What purification techniques are most effective for isolating this compound?

Answer:

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates closely related impurities .
  • Recrystallization : Use solvent pairs like ethanol/water or DCM/di-isopropylether to obtain high-purity crystals .
  • HPLC : Reverse-phase C18 columns resolve enantiomers or diastereomers .

(Advanced) What strategies mitigate decomposition during storage or reaction?

Answer:

  • Light-sensitive storage : Use amber vials to prevent photodegradation of the dihydroquinoline core.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the 1,4-dihydroquinoline ring .
  • Stabilizing additives : Include radical scavengers (e.g., BHT) in long-term storage solutions .

(Basic) How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH-dependent stability studies : Incubate in buffers (pH 1–10) and monitor degradation via UV-Vis or LC-MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .
  • Plasma stability assays : Evaluate half-life in human plasma to predict in vivo behavior .

(Advanced) How can computational modeling guide the design of analogs with improved pharmacokinetics?

Answer:

  • Molecular docking : Predict binding modes to targets like kinases or GPCRs using AutoDock Vina .
  • ADMET prediction : Software like SwissADME estimates solubility, bioavailability, and cytochrome P450 interactions .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.